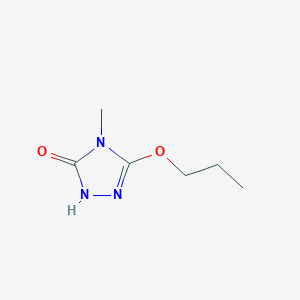

4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-propoxy-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-3-4-11-6-8-7-5(10)9(6)2/h3-4H2,1-2H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOFIFZZCZLBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NNC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00888981 | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145027-96-9 | |

| Record name | 2,4-Dihydro-4-methyl-5-propoxy-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145027-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145027969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-propoxy-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies for 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one. This triazolone derivative is a key chemical intermediate and the core heterocyclic structure of the commercial herbicide propoxycarbazone.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a five-membered triazolone ring. The structural characteristics include a methyl group at the 4-position of the ring, a propoxy group at the 3-position, and a ketone at the 5-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 145027-96-9[1] |

| Molecular Formula | C₆H₁₁N₃O₂[1] |

| Molecular Weight | 157.17 g/mol [1] |

| SMILES | CCCOC1=NNC(=O)N1C[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of Propoxycarbazone and its Sodium Salt

| Property | Propoxycarbazone | Propoxycarbazone-sodium | Reference |

| Melting Point | 141 °C | 230-240 °C (decomposes) | [2] |

| pKa | 2.1 | - | [2] |

| Vapor Pressure | - | <1 x 10⁻⁸ Pa at 20 °C | [2] |

| log Kow (octanol/water) | - | -0.30 (pH 4), -1.55 (pH 7), -1.59 (pH 9) | [2] |

| Water Solubility (g/L at 20°C) | - | 2.9 (pH 4), 42.0 (pH 7), 42.0 (pH 9) | [2] |

| Solubility in Organic Solvents (g/L at 20°C) | - | Dichloromethane: 1.5; n-heptane, xylene, isopropanol: <0.1 | [1] |

| Density | - | 1.42 at 20 °C | [1] |

Synthesis

The synthesis of this compound is a key step in the production of propoxycarbazone-sodium. While a detailed, publicly available protocol for the triazolone itself is scarce, the overall synthesis of propoxycarbazone-sodium indicates the general pathway.

A plausible synthetic route involves the cyclization of a substituted semicarbazide to form the triazolone ring. The synthesis of the commercial herbicide propoxycarbazone-sodium proceeds by reacting a carbamate derivative of this triazolone with methyl 2-sulfonylchloride benzoate.[1] Another described method involves the formation of a substituted triazolone ring followed by reaction with a sulfonyl isocyanate.[3]

Caption: Conceptual synthesis pathway for propoxycarbazone, highlighting the formation of the triazolone core.

Mechanism of Action and Biological Activity

This compound, as the core of propoxycarbazone, functions as an inhibitor of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[6] As animals lack this metabolic pathway, they are not susceptible to the inhibitory effects of this compound class, leading to their high selectivity and low mammalian toxicity.[6]

The inhibition of AHAS disrupts protein synthesis, which in turn halts cell division and plant growth. The triazolinone moiety binds to the enzyme, blocking the channel that provides access to the active site.[6]

Some reports also suggest that this class of compounds may possess antibacterial properties by binding to the 50S ribosomal subunit, thereby inhibiting bacterial growth.[1]

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.

Experimental Protocols

While specific protocols for the synthesis and analysis of this compound are not publicly detailed, methodologies for its derivative, propoxycarbazone, are available and can be adapted.

Analytical Method for Propoxycarbazone in Water

An established method for the determination of propoxycarbazone in drinking water utilizes High-Performance Liquid Chromatography (HPLC) with UV detection. For low concentrations, online solid-phase extraction is employed for sample concentration.[7]

Caption: Experimental workflow for the analysis of propoxycarbazone in water by HPLC-UV.

Acetohydroxyacid Synthase (AHAS) Inhibition Assay (General Protocol)

A general protocol to determine the inhibitory activity of compounds against AHAS involves incubating the enzyme with its substrates (pyruvate and cofactors) in the presence and absence of the inhibitor. The product, acetolactate, is then converted to acetoin, which can be quantified colorimetrically.

Key Steps:

-

Enzyme Preparation: Extraction and partial purification of AHAS from a plant source (e.g., etiolated seedlings).

-

Reaction Mixture: Prepare a buffered solution containing the enzyme, thiamine pyrophosphate (TPP), MgCl₂, FAD, and pyruvate.

-

Inhibition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control without the inhibitor is also prepared.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding acid (e.g., H₂SO₄). This also initiates the decarboxylation of acetolactate to acetoin.

-

Color Development: Add creatine and α-naphthol and incubate to allow for color development.

-

Quantification: Measure the absorbance at a specific wavelength (e.g., 525 nm) and calculate the percentage of inhibition. IC₅₀ values can be determined by plotting inhibition versus inhibitor concentration.

Toxicological Profile (of Propoxycarbazone-sodium)

The toxicological data for propoxycarbazone-sodium indicates low acute toxicity in mammals.

Table 3: Acute Toxicity of Propoxycarbazone-sodium

| Metric | Value | Species | Reference |

| Oral LD₅₀ | >5000 mg/kg | Rat | [2] |

| Dermal LD₅₀ | >5000 mg/kg | Rat | [2] |

| Inhalation LC₅₀ | >5030 mg/m³ | Rat | [2] |

| Fish LC₅₀ (96 hr) | >94.7 mg/L (Bluegill sunfish), >77.6 mg/L (Rainbow trout) | Fish | [2] |

Propoxycarbazone-sodium is reported to be minimally irritating to the eye and skin and does not cause allergic skin reactions. It has been classified as "not likely to be carcinogenic to humans".[8]

Conclusion

This compound is a fundamentally important heterocyclic compound that serves as the foundational structure for the herbicide propoxycarbazone. Its biological activity stems from the potent inhibition of acetohydroxyacid synthase, a key enzyme in the biosynthesis of essential amino acids in plants. While detailed experimental data for this specific intermediate is limited in public literature, a comprehensive understanding of its properties, synthesis, and mechanism of action can be derived from the extensive studies conducted on its commercially successful derivative. The information presented in this guide provides a solid foundation for researchers and professionals working on the development of novel herbicides and other bioactive molecules based on the 1,2,4-triazol-5-one scaffold.

References

- 1. Propoxycarbazone sodium | C15H17N4NaO7S | CID 12056759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propoxycarbazone [drugfuture.com]

- 3. Propoxycarbazone [sitem.herts.ac.uk]

- 4. Propoxycarbazone-sodium (Ref: MKH 6561) [sitem.herts.ac.uk]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

"4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one, a significant member of the triazolinone class of herbicides. This document details its chemical identity, physicochemical properties, mechanism of action, available toxicological data, and safety and handling protocols. The primary mode of action for this compound is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This guide is intended to serve as a core resource for professionals in the fields of agricultural science, weed management, and herbicide development.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 145027-96-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, transport, and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁N₃O₂ | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Solid (form may vary) | |

| Storage Temperature | 2°C - 8°C |

Mechanism of Action: Acetohydroxyacid Synthase (AHAS) Inhibition

This compound functions as a potent herbicide by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is crucial for protein synthesis and overall plant growth and development. The absence of this pathway in animals contributes to the low direct toxicity of AHAS-inhibiting herbicides to mammals.

The inhibition of AHAS by triazolinone herbicides like this compound leads to a depletion of these vital amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.

Signaling Pathway of AHAS Inhibition

The following diagram illustrates the central role of AHAS in the branched-chain amino acid biosynthesis pathway and its inhibition by this compound.

Caption: Inhibition of Acetohydroxyacid Synthase (AHAS) by this compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are limited. However, the general synthesis of 1,2,4-triazol-5-ones often involves the cyclization of semicarbazide derivatives. A plausible synthetic route, based on general principles of triazole synthesis, is outlined below.

Hypothetical Synthesis Workflow

This diagram illustrates a potential multi-step synthesis process.

Caption: Hypothetical workflow for the synthesis of this compound.

Note: This represents a generalized synthetic scheme. The actual experimental conditions, including solvents, temperatures, reaction times, and purification methods, would require specific optimization and are not detailed in available literature. Researchers should consult patents and specialized chemical synthesis literature for more detailed procedures for related compounds.

Toxicological Profile

Comprehensive toxicological data for this compound is not extensively available in public databases. The information below is based on general data for related triazole herbicides and should be interpreted with caution.

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Harmful if swallowed (General classification for related compounds) | |

| Skin Corrosion/Irritation | May cause skin irritation (General classification for related compounds) | |

| Serious Eye Damage/Irritation | May cause serious eye irritation (General classification for related compounds) | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (General classification for related compounds) |

This table is a summary of potential hazards and is not exhaustive. A substance-specific Safety Data Sheet (SDS) should be consulted for detailed and verified toxicological information.

Safety and Handling

Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following handling precautions are based on general laboratory safety standards for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE) and Handling Workflow

Caption: Recommended safety and handling workflow for this compound.

First Aid Measures (General Guidance):

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a herbicide with a well-defined mechanism of action targeting the AHAS enzyme in plants. While its basic chemical identity is established, there is a need for more comprehensive, publicly available data regarding its detailed synthesis, quantitative physicochemical properties, and a complete toxicological profile. This guide provides a foundational understanding for researchers and professionals, highlighting the key aspects of this compound and identifying areas where further investigation is warranted. All handling should be conducted with appropriate caution, adhering to standard laboratory safety protocols.

"4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal and agricultural chemistry. Key physicochemical properties, including its molecular formula and weight, are presented. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this and related chemical entities.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃O₂ | Biosynth |

| Molecular Weight | 157.17 g/mol | Biosynth |

| CAS Number | 145027-96-9 | Biosynth |

Experimental Protocols

Conceptual Experimental Workflow

The following diagram illustrates a hypothetical workflow for the synthesis and characterization of this compound, based on common organic chemistry laboratory procedures.

Caption: Conceptual workflow for the synthesis and analysis of a target compound.

Potential Applications

While specific applications for this compound are not extensively documented, the 1,2,4-triazole core is a well-established pharmacophore found in numerous antifungal, antiviral, and herbicidal agents. It is noted that this compound is a phenyl triazolinone herbicide that acts as an inhibitor of the plant enzyme acetohydroxy acid synthase. Further research into the biological activity of this specific molecule could uncover novel applications in drug discovery and agrochemical development.

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound with potential applications in agrochemicals and pharmaceuticals. The described pathway is a multi-step synthesis commencing from readily available starting materials. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical implementation.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process involving the formation of a 4-substituted semicarbazide, followed by acylation and subsequent base-catalyzed intramolecular cyclization. This approach offers a direct route to the target molecule with the desired alkoxy group at the 3-position.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methylsemicarbazide

This procedure is adapted from a general one-pot method for the synthesis of 4-substituted semicarbazides.[1]

Materials:

-

Methylamine solution

-

bis(2,2,2-Trifluoroethyl) carbonate

-

Triethylamine

-

Dichloromethane

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

To a chilled (0 °C) and stirred solution of methylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane, add bis(2,2,2-trifluoroethyl) carbonate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Remove the solvent and excess reagents under reduced pressure.

-

To the crude carbamate intermediate, add a solution of hydrazine hydrate (1.2 eq) in ethanol.

-

Heat the resulting mixture at reflux for 1.5-2 hours.

-

Cool the reaction mixture to room temperature. The product, 4-methylsemicarbazide, is expected to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data (Expected): Based on analogous reactions with other primary amines, the yield of 4-methylsemicarbazide is expected to be in the range of 70-90%.[1]

| Reactant | Molar Ratio | Notes |

| Methylamine | 1.0 | |

| bis(2,2,2-Trifluoroethyl) carbonate | 1.1 | |

| Triethylamine | 1.1 | Base |

| Hydrazine hydrate | 1.2 |

Step 2: Synthesis of 1-(Propoxycarbonyl)-4-methylsemicarbazide

This acylation step utilizes propyl chloroformate to introduce the propoxycarbonyl group onto the N1 position of 4-methylsemicarbazide.

Materials:

-

4-Methylsemicarbazide

-

Propyl chloroformate

-

Pyridine (or other suitable base)

-

Anhydrous diethyl ether (or other inert solvent)

Procedure:

-

Suspend 4-methylsemicarbazide (1.0 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add pyridine (1.1 eq) to the suspension.

-

Slowly add propyl chloroformate (1.05 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product, 1-(propoxycarbonyl)-4-methylsemicarbazide, can be purified by recrystallization if necessary.

Quantitative Data (Expected): The yield for this type of acylation is generally high, expected to be in the range of 80-95%.

| Reactant | Molar Ratio | Notes |

| 4-Methylsemicarbazide | 1.0 | |

| Propyl chloroformate | 1.05 | Acylating agent |

| Pyridine | 1.1 | Base |

Step 3: Cyclization to this compound

This final step involves the base-catalyzed intramolecular cyclization of the acylated semicarbazide to form the desired triazolone ring. This protocol is based on general procedures for the cyclization of 1-acyl-semicarbazide derivatives.[2][3]

Materials:

-

1-(Propoxycarbonyl)-4-methylsemicarbazide

-

2% Aqueous sodium hydroxide solution

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve 1-(propoxycarbonyl)-4-methylsemicarbazide (1.0 eq) in a 2% aqueous solution of sodium hydroxide.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 5-6.

-

The product, this compound, is expected to precipitate upon acidification.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data (Expected): The yields for similar cyclization reactions are reported to be in the range of 50-70%.[2]

| Reactant | Molar Ratio | Notes |

| 1-(Propoxycarbonyl)-4-methylsemicarbazide | 1.0 | |

| Sodium hydroxide | Catalytic/Stoichiometric | Base for cyclization |

Summary of Quantitative Data

| Step | Product | Expected Yield |

| 1 | 4-Methylsemicarbazide | 70-90% |

| 2 | 1-(Propoxycarbonyl)-4-methylsemicarbazide | 80-95% |

| 3 | This compound | 50-70% |

Note: The expected yields are based on analogous reactions reported in the literature and may require optimization for this specific synthetic sequence.

Conclusion

This technical guide provides a viable and detailed synthetic pathway for the preparation of this compound. The proposed route is based on established chemical transformations for the synthesis of 1,2,4-triazol-5-one derivatives. The provided experimental protocols and expected quantitative data serve as a solid foundation for researchers to undertake the synthesis of this target molecule. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Nucleophilic addition of hydrazines at bridging isocyanate to give urea-type ligands - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one and Structurally Related Analogs

Disclaimer: Direct experimental data on the specific mechanism of action for 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one is not available in the current scientific literature. This guide provides a comprehensive overview of the established and proposed mechanisms of action for structurally related 1,2,4-triazol-5(4H)-one derivatives, which serve as a predictive framework for the potential biological activities of the title compound.

The 1,2,4-triazol-5-one scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities.[1] The specific substitutions at the N1, N4, and C3 positions of the triazole ring dictate the primary pharmacological or herbicidal effects. Based on extensive research on analogous compounds, the potential mechanisms of action for this compound can be categorized into three primary areas: anticonvulsant, antifungal, and herbicidal activities.

Anticonvulsant Activity

A significant number of 4-substituted-1,2,4-triazol-5-one derivatives have been synthesized and evaluated for their anticonvulsant properties.[2][3] The primary proposed mechanisms for this activity involve the modulation of ion channels and enhancement of inhibitory neurotransmission.

1.1. Proposed Mechanism of Action

The anticonvulsant effect of these compounds is believed to be multifactorial, primarily involving:

-

Inhibition of Voltage-Gated Sodium Channels (VGSCs): Similar to many established antiepileptic drugs, these triazolone derivatives may bind to voltage-gated sodium channels, stabilizing them in the inactivated state. This action reduces the firing of action potentials, thereby limiting the spread of seizure activity.

-

Modulation of GABAergic Neurotransmission: Several studies suggest that these compounds can enhance the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4][5] This can be achieved by increasing GABA levels in the brain or by allosterically modulating the GABA-A receptor, which increases chloride ion influx and hyperpolarizes the neuron, making it less excitable.

1.2. Quantitative Data for Structurally Related Anticonvulsant Triazolones

The following table summarizes the anticonvulsant activity and neurotoxicity of representative 4-substituted-3-alkyl-1H-1,2,4-triazol-5(4H)-one derivatives.

| Compound | R Group at C3 | R' Group at N4 | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n) | Methyl | 4-[(3-fluorobenzyl)oxy]phenyl | 25.5 | - | >1200 | >48.8 | [4] |

| 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one (50) | Ethyl | 4-(pentyloxy)phenyl | 26.9 | - | 296.2 | 11.0 | [2] |

| 4-(2-(benzylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | - | 2-(benzylthio)benzo[d]oxazol-5-yl | 23.7 | 18.9 | 284.0 | 12.0 (MES), 15.0 (scPTZ) | [5][6] |

1.3. Experimental Protocols

-

Maximal Electroshock (MES) Test: This is a standard preclinical model for identifying anticonvulsant activity against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear electrodes to induce seizures in rodents. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is considered a positive result.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for drugs effective against absence seizures. Pentylenetetrazole, a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The test compound's ability to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

-

Rotarod Neurotoxicity Test: This test assesses motor coordination and potential neurological deficits. Animals are placed on a rotating rod, and the time they can remain on the rod is measured. A reduced latency to fall is indicative of neurotoxicity.

1.4. Signaling Pathway and Experimental Workflow

Caption: Potential anticonvulsant mechanisms of 1,2,4-triazol-5-ones.

Caption: Workflow for screening anticonvulsant activity.

Antifungal Activity

The 1,2,4-triazole core is famously present in numerous systemic antifungal agents.[7][8] The mechanism of action for these compounds is well-established.

2.1. Proposed Mechanism of Action

The primary antifungal target for triazole-based agents is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

2.2. Quantitative Data for Antifungal Triazole Analogs

The following table presents the minimum inhibitory concentration (MIC) values for representative triazole derivatives against various fungal pathogens.

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |

| Thiazolo[4,5-d]pyrimidine-triazole hybrids (2a, 2b, 2c) | Candida albicans | 0.06 - 2 | [7] |

| 1,2,4-Triazole Schiff Base Derivatives | Microsporum gypseum | < 6.25 | [9] |

| Phenolic Acid Triazole Derivatives (2a) | Fusarium moniliforme | < 200 | [10] |

2.3. Experimental Protocols

-

Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the target fungus is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

2.4. Signaling Pathway

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Herbicidal Activity

Certain 1,2,4-triazol-5-one derivatives are potent herbicides.[11][12] Their mechanism of action targets a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.

3.1. Proposed Mechanism of Action

The herbicidal activity of these compounds is primarily due to the inhibition of protoporphyrinogen oxidase (PPO).[12] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which leaks from the plastid and is rapidly oxidized in the cytoplasm, generating singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation of cell membranes, leading to cell leakage, loss of chlorophyll, and ultimately, plant death.

3.2. Quantitative Data for Herbicidal Triazolone Analogs

| Compound | Target Enzyme | Kᵢ (μM) | Post-emergence Activity (37.5 gai/ha) | Reference |

| Ethyl 2-{[5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6-fluorobenzothiazol-2-yl]thio}acetate (2e) | mtPPO | 0.06 | - | [12] |

| Ethyl 2-{[5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6-fluorobenzothiazol-2-yl]thio}propanoate (2f) | mtPPO | 0.24 | Broad spectrum herbicidal activity | [12] |

3.3. Experimental Protocols

-

In Vitro PPO Inhibition Assay: The inhibitory activity against PPO is determined spectrophotometrically. The enzyme is isolated from a plant source (e.g., etiolated corn seedlings). The assay measures the rate of protoporphyrin IX formation in the presence of the substrate (protoporphyrinogen IX) and varying concentrations of the inhibitor. The Ki value is then calculated from these measurements.

-

Greenhouse Bioassay: The herbicidal efficacy is evaluated on various weed and crop species under greenhouse conditions. The compounds are applied either pre- or post-emergence at different dosages. The herbicidal effect is visually assessed at specified time points after application, typically by scoring the percentage of plant injury or growth inhibition.

3.4. Signaling Pathway

Caption: Herbicidal mechanism of 1,2,4-triazol-5-ones via PPO inhibition.

Conclusion

While the specific biological target of This compound remains to be experimentally determined, the extensive research on the 1,2,4-triazol-5-one chemical class provides a strong basis for predicting its potential mechanisms of action. The substitutions on the triazole ring are critical in defining its biological activity. The 4-methyl and 3-propoxy groups of the title compound suggest it could potentially exhibit anticonvulsant, antifungal, or herbicidal properties. Further experimental validation is necessary to elucidate its precise mechanism of action and to determine its potential utility in therapeutic or agricultural applications. This guide summarizes the primary avenues of investigation for researchers and drug development professionals interested in this class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and polarity, enable it to function as a versatile pharmacophore capable of interacting with a wide array of biological targets. This has led to the development of numerous clinically approved drugs and a vast library of derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the principal biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, and antibacterial properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Anticancer Activity of 1,2,4-Triazole Derivatives

Derivatives of 1,2,4-triazole have demonstrated significant potential as anticancer agents, operating through diverse mechanisms that include the inhibition of crucial enzymes and the disruption of signaling pathways essential for the proliferation and survival of cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various 1,2,4-triazole derivatives against a range of human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine Derivatives | |||

| TP1-TP7 | Murine Melanoma (B16F10) | 41.12 - 61.11 | [1] |

| Indole/1,2,4-Triazole Hybrids | |||

| 7h | Various | 1.85 - 5.76 | [2] |

| 7j | Various | 2.45 - 5.23 | [2] |

| 9p | HeLa | 0.0083 (8.3 nM) | [3] |

| Thiazolo[3,2-b][4][5][6]-triazoles | |||

| 14d | Renal Subpanel (Selective) | GI50 level selectivity ratio of 6.99 | [6] |

| Propane-1-one Derivatives | |||

| 7e | MCF-7 | 4.7 | [7] |

| 7e | HeLa | 2.9 | [7] |

| 7e | A549 | 9.4 | [7] |

| Butane-1,4-dione Derivatives | |||

| 10a | MCF-7 | 6.43 | [7] |

| 10a | HeLa | 5.6 | [7] |

| 10a | A549 | 21.1 | [7] |

| Indolyl-Triazole Hybrids | |||

| 12b | MCF-7 | 2.67 | [8] |

| 12b | HepG2 | 3.21 | [8] |

| 13b | MCF-7 | 1.07 | [8] |

| 13b | HepG2 | 0.32 | [8] |

| N-arylated 1,2,4-triazole coupled acetamides | |||

| 7f | HepG2 | 16.782 µg/mL | [9] |

| 7a | HepG2 | 20.667 µg/mL | [9] |

| 7d | HepG2 | 39.667 µg/mL | [9] |

Key Anticancer Mechanisms and Signaling Pathways

Several key signaling pathways and cellular processes are targeted by anticancer 1,2,4-triazole derivatives.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Certain 1,2,4-triazole derivatives have been designed to act as EGFR inhibitors, blocking the ATP binding site and preventing its activation.[6][8][10][11][12]

2. BRAF Inhibition:

BRAF is a serine/threonine-protein kinase that is a key component of the RAS-RAF-MEK-ERK pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation in various cancers, notably melanoma. Some 1,2,4-triazole hybrids have been developed as BRAF inhibitors.[11][13][14]

3. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Some 1,2,4-triazole derivatives act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][4][5]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

1,2,4-triazole derivative compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antifungal Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole-based compounds are among the most important classes of antifungal agents used in clinical practice. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.

Quantitative Data: In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

| Compound ID/Series | Fungal Strain | MIC (µg/mL) | Reference |

| Vinyl-1,2,4-triazole derivatives | Various Fungi | 0.02 - 0.52 mM | [15] |

| 1,2,3-Benzotriazine-4-one hybrids | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [16] |

| Thiazolo[4,5-d]pyrimidine hybrids | Various Fungi | 0.06 - >32 | [16] |

| Triazole alcohol derivatives | Candida spp. | 0.063 - 1 | [16] |

| N-(halobenzyl) piperazine carbodithioate hybrids | Candida spp. | 0.063 - 0.5 | [16] |

| Various derivatives | Candida albicans (ATCC 10231) | 2 - 64 | [17] |

| Various derivatives | Various Fungi | 3.12 - 25 |

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The antifungal activity of 1,2,4-triazoles is primarily due to their potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane integrity and inhibiting fungal growth.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

1,2,4-triazole derivative compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole derivatives in RPMI-1640 medium in the 96-well plates.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control, as determined visually or by a spectrophotometer.

Antibacterial Activity of 1,2,4-Triazole Derivatives

While renowned for their antifungal properties, 1,2,4-triazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The hybridization of the 1,2,4-triazole scaffold with other antibacterial pharmacophores has been a successful strategy to develop novel and more effective antibacterial agents.[18][19]

Quantitative Data: In Vitro Antibacterial Activity

| Compound ID/Series | Bacterial Strain | MIC (µg/mL or mM) | Reference |

| Clinafloxacin-triazole hybrids | Gram-positive & Gram-negative | 0.25 - 32 | [18] |

| Ofloxacin analogues | Gram-positive & E. coli | 0.25 - 1 | [18] |

| 2-methylpiperazine derivative (12h) | MDR E. coli | 0.25 | [18] |

| 4-[(3-nitrobenzylidene)amino] derivative (36) | S. aureus, S. pyogenes | 0.264, 0.132 (mM) | [18] |

| Vinyl-1,2,4-triazole derivatives | Various Bacteria | 0.0002 - 0.0069 (mM) | [15] |

| Compound II | E. coli, S. aureus, K. pneumoniae, Salmonella spp. | 0.039 - 1.25 | [19] |

| Compound I | E. coli k88a, S. aureus k99 | 0.156 | [19] |

Experimental Protocol: Broth Microdilution Method for Antibacterial Susceptibility Testing

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

1,2,4-triazole derivative compounds

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to that of a 0.5 McFarland standard. Further dilute the suspension in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Drug Dilution: Perform serial twofold dilutions of the test compounds in MHB within the 96-well plates.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well. Include growth and sterility controls.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 1,2,4-triazole scaffold remains a cornerstone in the development of new therapeutic agents. Its derivatives have demonstrated a remarkable diversity of biological activities, with significant contributions to anticancer, antifungal, and antibacterial therapies. The continued exploration of this versatile heterocyclic system, through the synthesis of novel derivatives and the elucidation of their mechanisms of action, holds great promise for addressing unmet medical needs and overcoming the challenges of drug resistance. This guide provides a foundational resource for researchers and drug development professionals to navigate the extensive landscape of 1,2,4-triazole chemistry and pharmacology.

References

- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Highly potent triazole-based tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]

- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 13. Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAF V600E inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06694D [pubs.rsc.org]

- 14. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnrjournal.com [pnrjournal.com]

- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

The Dawn of Triazolinones: A Technical Guide to Their Discovery and Herbicidal Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of effective and selective weed management solutions has led to the discovery and development of numerous herbicide classes. Among these, the triazolinone herbicides have emerged as a significant group, renowned for their potent, rapid-acting herbicidal properties. This technical guide provides an in-depth exploration of the discovery of triazolinone herbicides, their mechanism of action at the molecular level, and the experimental methodologies that have been pivotal in their characterization.

The Discovery of a New Herbicidal Class

The journey of triazolinone herbicides began with the systematic exploration of chemical structures capable of interfering with essential plant biochemical pathways. Early research in the latter half of the 20th century focused on compounds that could inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll and heme. This enzyme catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). Inhibition of PPO was identified as a promising herbicidal target due to the subsequent catastrophic cellular events that ensue.

Several chemical classes were found to inhibit PPO, including diphenylethers, oxadiazoles, and N-phenylphthalimides. Building upon this foundational knowledge, researchers synthesized and screened novel heterocyclic compounds, leading to the identification of the triazolinone scaffold as a potent PPO inhibitor. Prominent examples of commercialized triazolinone herbicides include sulfentrazone and carfentrazone-ethyl, which have become vital tools in modern agriculture for the control of a broad spectrum of broadleaf weeds.[1][2][3]

Mechanism of Action: A Cascade of Cellular Destruction

The herbicidal activity of triazolinones is a direct consequence of their potent inhibition of the PPO enzyme. This inhibition disrupts the delicate balance of the tetrapyrrole biosynthetic pathway, initiating a rapid and destructive cascade of events within the plant cell.

Inhibition of Protoporphyrinogen Oxidase (PPO)

Triazolinone herbicides act as competitive inhibitors of PPO, binding to the active site of the enzyme and preventing the conversion of PPGIX to PPIX. This blockage leads to the accumulation of PPGIX within the plastid.

Accumulation and Extrusion of Protoporphyrinogen IX

The excess PPGIX is not confined to the plastid and is subsequently translocated to the cytoplasm.

Spontaneous Oxidation to Protoporphyrin IX

In the cytoplasm, the accumulated PPGIX undergoes a non-enzymatic, spontaneous oxidation to PPIX. This uncontrolled production of PPIX is a critical step in the herbicidal action.

Photosensitization and Generation of Reactive Oxygen Species (ROS)

Protoporphyrin IX is a potent photosensitizer. In the presence of light and molecular oxygen, it becomes excited to a triplet state. This excited PPIX then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Other reactive oxygen species, such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH), may also be formed.[4][5][6][7]

Cellular Damage and Plant Death

The massive production of ROS, particularly singlet oxygen, leads to widespread cellular damage. The primary target is the cell membrane, where the ROS initiate lipid peroxidation, destroying the integrity of the membrane and causing leakage of cellular contents. This leads to rapid desiccation, necrosis (browning of tissues), and ultimately, cell death.[2][8][9][10] The visible symptoms of PPO inhibitor herbicides on susceptible plants, such as water-soaked lesions followed by necrosis, can appear within hours of application in the presence of sunlight.[2][11]

Data Presentation

Herbicidal Efficacy of Sulfentrazone and Carfentrazone-ethyl

The following tables summarize the weed control efficacy of two prominent triazolinone herbicides, sulfentrazone and carfentrazone-ethyl, against a range of common weed species. The data is presented as percentage of weed control.

| Weed Species | Common Name | Sulfentrazone Efficacy (%) | Carfentrazone-ethyl Efficacy (%) |

| Amaranthus spp. | Pigweed | >90 | >90 |

| Ipomoea spp. | Morningglory | >90 | 80-90 |

| Chenopodium album | Common Lambsquarters | 80-90 | >90 |

| Abutilon theophrasti | Velvetleaf | 80-90 | >90 |

| Cyperus esculentus | Yellow Nutsedge | >90 | Not specified |

| Acanthospermum hispidum | Bristly Starbur | Good control | Not specified |

| Bidens pilosa | Hairy Beggarticks | Good control | Not specified |

| Commelina benghalensis | Tropical Spiderwort | Good control | Similar to mixtures |

| Cenchrus echinatus | Southern Sandbur | Good control | Not specified |

| Malva parviflora | Little Mallow | Not specified | Effective |

| Convolvulus arvensis | Field Bindweed | Not specified | Effective |

Note: Efficacy can vary based on application rate, environmental conditions, and weed growth stage.[1][12][13][14][15][16][17]

Experimental Protocols

Synthesis of Triazolinone Herbicides

a. Synthesis of Sulfentrazone

The synthesis of sulfentrazone typically involves a multi-step process starting from 2,4-dichloroaniline. Key steps include diazotization, reduction, cyclization to form the triazolinone ring, difluoromethylation, nitration, another reduction, and finally sulfonylation.

-

Step 1: Diazotization and Reduction of 2,4-dichloroaniline: 2,4-dichloroaniline is diazotized with sodium nitrite (NaNO₂) and then reduced with a reducing agent like stannous chloride (SnCl₂) to form a hydrazine intermediate.

-

Step 2: Cyclization: The hydrazine intermediate is reacted with acetaldehyde and sodium cyanate (NaOCN) to form the triazolinone ring.

-

Step 3: Difluoromethylation: The triazolinone ring is difluoromethylated using a reagent such as chlorodifluoromethane (CHClF₂).

-

Step 4: Nitration and Reduction: The aromatic ring is nitrated and then the nitro group is reduced to an amino group.

-

Step 5: Sulfonylation: The final step involves the sulfonylation of the amino group to yield sulfentrazone.

b. Synthesis of Carfentrazone-ethyl

Carfentrazone-ethyl synthesis often starts with 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one.

-

Reaction: The starting material is subjected to a diazotization reaction using a nitrite source (e.g., tert-butyl nitrite) in the presence of a copper catalyst (e.g., cuprous chloride). This is followed by a Meerwein arylation reaction with ethyl acrylate to introduce the propanoate side chain, yielding carfentrazone-ethyl. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PPO enzyme.

-

Enzyme Source: PPO can be isolated and purified from plant tissues (e.g., spinach, corn) or expressed recombinantly.

-

Substrate: Protoporphyrinogen IX (PPGIX) is used as the substrate.

-

Assay Principle: The activity of PPO is determined by monitoring the formation of protoporphyrin IX (PPIX) from PPGIX. The fluorescence of the newly formed PPIX is measured at an excitation wavelength of approximately 405 nm and an emission wavelength of around 630 nm.

-

Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl with detergent), the PPO enzyme, and the test compound (triazolinone herbicide) at various concentrations.

-

Initiate the reaction by adding the substrate, PPGIX.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Measure the increase in fluorescence over time using a fluorescence spectrophotometer or plate reader.

-

The rate of reaction is calculated from the linear portion of the fluorescence curve.

-

The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Measurement of Protoporphyrin IX (PPIX) Accumulation

This protocol quantifies the in vivo accumulation of PPIX in plant tissues treated with a PPO-inhibiting herbicide.

-

Plant Material: Susceptible plant seedlings (e.g., cucumber, mustard).

-

Treatment: Treat the plants with the triazolinone herbicide at a specific concentration and expose them to light for a defined period.

-

Extraction:

-

Harvest and weigh the treated plant tissue.

-

Homogenize the tissue in a solvent mixture, typically acetone/ammonia or methanol/ammonia, to extract the porphyrins.

-

Centrifuge the homogenate to pellet the cell debris.

-

-

Quantification:

-

The supernatant containing the extracted PPIX is analyzed using a fluorescence spectrophotometer.

-

Measure the fluorescence emission at approximately 632 nm with an excitation wavelength of around 400 nm.

-

The concentration of PPIX is determined by comparing the fluorescence intensity to a standard curve prepared with known concentrations of PPIX.

-

Lipid Peroxidation Assay (TBARS Assay)

This assay measures the extent of lipid peroxidation in plant tissues by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Plant Material: Plant tissues treated with the triazolinone herbicide and exposed to light.

-

Extraction:

-

Homogenize the plant tissue in a trichloroacetic acid (TCA) solution.

-

Centrifuge the homogenate to clarify the extract.

-

-

Reaction:

-

Mix the supernatant with thiobarbituric acid (TBA) reagent.

-

Heat the mixture in a water bath (e.g., 95°C) for a specific time (e.g., 30 minutes) to allow the formation of the MDA-TBA adduct, which is a pink-colored complex.

-

Cool the reaction mixture quickly on ice to stop the reaction.

-

-

Quantification:

-

Measure the absorbance of the pink-colored supernatant at 532 nm using a spectrophotometer.

-

Correct for non-specific absorbance by subtracting the absorbance at 600 nm.

-

The concentration of MDA is calculated using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹cm⁻¹.

-

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. extension.missouri.edu [extension.missouri.edu]

- 4. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 8. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]

- 9. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 10. Oxidative damage induced by herbicides is mediated by thiol oxidation and hydroperoxides production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 12. Efficacy of the herbicide sulfentrazone in preemergence control of weeds in soybean - Weed Control Journal [weedcontroljournal.org]

- 13. agronomyjournals.com [agronomyjournals.com]

- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 15. cambridge.org [cambridge.org]

- 16. isws.org.in [isws.org.in]

- 17. biochemjournal.com [biochemjournal.com]

Spectroscopic and Structural Analysis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one: A Technical Guide

Disclaimer: Publicly available, experimentally determined spectroscopic data for "4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" is limited. This guide provides a framework for the analysis of this compound, including predicted spectroscopic data and, for illustrative purposes, experimental crystallographic data for the closely related analog, "3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate".

Introduction

This compound is a small molecule of interest within the broader class of 1,2,4-triazole derivatives. Compounds containing the 1,2,4-triazole scaffold are known to exhibit a wide range of biological activities and are key components in various pharmaceutical and agricultural agents. A thorough understanding of the spectroscopic and structural characteristics of this compound is essential for its identification, characterization, and potential application in drug development and other scientific research. This technical guide outlines the expected spectroscopic signature of the title compound and provides detailed experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are based on the chemical structure and standard values for similar functional groups.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.1 | Triplet | 2H | O-CH₂ -CH₂-CH₃ |

| ~3.2 | Singlet | 3H | N-CH₃ |

| ~1.7 | Sextet | 2H | O-CH₂-CH₂ -CH₃ |

| ~1.0 | Triplet | 3H | O-CH₂-CH₂-CH₃ |

| ~11-12 | Broad Singlet | 1H | N-H |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C =O |

| ~145 | C -O |

| ~70 | O-C H₂-CH₂-CH₃ |

| ~25 | N-C H₃ |

| ~22 | O-CH₂-C H₂-CH₃ |

| ~10 | O-CH₂-CH₂-C H₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Broad | N-H stretch |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (amide) |

| ~1600 | Medium | C=N stretch |

| ~1250 | Medium | C-O stretch |

Structural Analysis of an Analog: 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one Monohydrate

Due to the absence of published crystallographic data for the title compound, the single-crystal X-ray diffraction data for the closely related analog, 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate, is presented below as an example of the detailed structural information that can be obtained.

Table 4: Crystal Data and Structure Refinement for 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one Monohydrate[1]

| Parameter | Value |

| Empirical Formula | C₄H₇N₃O₂·H₂O |

| Formula Weight | 147.14 |

| Temperature | 113 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 6.810 (4) Å |

| b | 6.506 (4) Å |

| c | 15.277 (9) Å |

| Volume | 676.9 (7) ų |

| Z | 4 |

| Density (calculated) | 1.445 Mg/m³ |

| Absorption Coefficient | 0.123 mm⁻¹ |

| F(000) | 312 |

| Crystal Size | 0.20 x 0.18 x 0.14 mm |

| Theta range for data collection | 3.51 to 28.33° |

| Reflections collected | 6611 |

| Independent reflections | 873 [R(int) = 0.0481] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 873 / 0 / 72 |

| Goodness-of-fit on F² | 1.011 |

| Final R indices [I>2sigma(I)] | R1 = 0.0321, wR2 = 0.0863 |

| R indices (all data) | R1 = 0.0454, wR2 = 0.0901 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence would be used. The spectral width would be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence would be used to obtain singlets for all carbon atoms. The spectral width would be set to approximately 0-200 ppm.

-

-

Data Processing: The resulting free induction decay (FID) would be Fourier transformed, and the spectra would be phase and baseline corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an attenuated total reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum would be presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source would be used.

-

Data Acquisition: The sample would be introduced into the ESI source, and the mass spectrum would be acquired in positive or negative ion mode. The mass range would be set to scan for the expected molecular ion.

-

Data Processing: The exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) would be determined and used to confirm the elemental composition of the molecule.

Single-Crystal X-ray Diffraction

The following protocol is based on the methodology used for the analog, 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate[1].

-

Crystal Growth: Single crystals suitable for X-ray diffraction would be grown, for example, by slow evaporation of a solution of the purified compound in an appropriate solvent system.

-

Data Collection: A suitable crystal would be mounted on a diffractometer. Data would be collected at a low temperature (e.g., 113 K) to minimize thermal vibrations. A CCD area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) would be used.

-

Structure Solution and Refinement: The structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

Caption: General workflow for synthesis and characterization.

Logical Relationships in Structural Elucidation

Caption: Relationship between methods and structural information.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one (CAS No: 145027-96-9). The document collates available experimental and computational data for key properties such as molecular structure, molecular weight, density, pKa, and solubility. Due to the limited publicly available experimental data for certain parameters, this guide also includes computationally predicted values to offer a more complete profile of the compound. Furthermore, generalized experimental protocols for determining these fundamental properties are detailed to assist researchers in their laboratory work. This guide aims to be a valuable resource for professionals engaged in research and development involving this and structurally related molecules.

Chemical Identity

This compound is a heterocyclic organic compound. Its identity is confirmed through various standard chemical identifiers.

| Identifier | Value |

| CAS Number | 145027-96-9[1][2] |

| Molecular Formula | C₆H₁₁N₃O₂[1][2] |

| Molecular Weight | 157.17 g/mol [1][2] |

| Canonical SMILES | CCCOC1=NNC(=O)N1C[1] |

| InChI | InChI=1S/C6H11N3O2/c1-3-4-11-6-8-7-5(10)9(6)2/h3-4H2,1-2H3,(H,7,10)[2] |

| InChIKey | HSOFIFZZCZLBFE-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the available experimental and computationally predicted physicochemical data is presented below. It is important to note the distinction between experimental and predicted values for accurate application of this information.

Experimental Data

The following table summarizes the experimentally determined physicochemical properties for this compound.

| Property | Value | Conditions |

| Physical State | Solid | Ambient Temperature |

| Density | 1.42 g/cm³ | 20°C |

| Dissociation Constant (pKa) | 2.1 | Not Specified |

| Boiling Point | Not available | - |

| Melting Point | Not available for the pure compound. The sodium salt of a related larger molecule, propoxycarbazone-sodium, has a melting range of 230-240°C with decomposition. | - |

Solubility in Organic Solvents (Experimental)

The solubility of this compound in various organic solvents has been experimentally determined.

| Solvent | Solubility (g/L) | Temperature |

| n-Heptane | <0.1 | 20°C |

| Xylene | <0.1 | 20°C |

| Dichloromethane | 1.5 | 20°C |

| 1-Octanol | <0.1 | 20°C |

| 1-Propanol | <0.1 | 20°C |

| Polyethylene glycol | 5.2 | 20°C |

| Acetone | 0.50 | 20°C |

| Ethyl acetate | <0.1 | 20°C |

| Acetonitrile | 0.90 | 20°C |

| Dimethylsulfoxide | 190 | 20°C |

Computationally Predicted Data

The following data have been derived from computational models and provide estimations of key physicochemical properties.[3]

| Property | Predicted Value | Prediction Method |

| Log P (Octanol/Water) | 1.8 | iLOGP |

| 0.68 | XLOGP3 | |

| -0.1 | WLOGP | |

| 0.37 | MLOGP | |

| 0.62 | SILICOS-IT | |

| 0.67 | Consensus Log P o/w | |

| Water Solubility | Log S: -1.38 | ESOL |

| 6.53 mg/mL | ESOL | |

| 0.0416 mol/L | ESOL | |

| Topological Polar Surface Area (TPSA) | 59.91 Ų | Ertl P. et al. 2000 J. Med. Chem. |

| Molar Refractivity | 40.22 | - |

Experimental Protocols

While specific experimental protocols for this compound are not available in the reviewed literature, this section provides generalized and widely accepted methodologies for the determination of key physicochemical properties.

Determination of Melting Point

The melting point of a solid compound can be determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). The range between these two temperatures is the melting point range.

Determination of Boiling Point

For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition. However, for compounds that are stable at their boiling point at atmospheric pressure, the following method can be used.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of the liquid sample into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-